REACTION_CXSMILES
|
[SH:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].C(=O)([O-])[O-].[Na+].[Na+].[CH3:16][S:17]S(C)(=O)=O>O.C(O)C>[CH3:8][C:2]([S:1][S:17][CH3:16])([CH3:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
SC(CCC(=O)O)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
CSS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the acid at a rate that would not
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a 100 mL addition funnel
|
Type
|
TEMPERATURE
|
Details
|
The flask was cooled in an ice/water bath
|
Type
|
TEMPERATURE
|
Details
|
the system was maintained under an argon atmosphere
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
Solvent was removed by rotary evaporation under vacuum, until approximately 20 mL
|
Type
|
ADDITION
|
Details
|
After which 10 mL of saturated sodium bicarbonate and 30 mL of deionized water were added
|
Type
|
WASH
|
Details
|
The mixture was washed three times with 25 mL portions of ethyl acetate in a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
was extracted twice with 120 mL portions of ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 20 mL of a solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried over 14 g of anhydrous sodium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
was removed by rotary evaporation under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCC(=O)O)(C)SSC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.4 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |